![molecular formula C19H26N2O3S2 B2841368 2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1235614-87-5](/img/structure/B2841368.png)
2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs . Sulfonamides have a wide range of medicinal properties, including antibacterial, diuretic, and anticonvulsant effects .
Molecular Structure Analysis
The compound contains a thiophene ring, a piperidine ring, and a sulfonamide group. Thiophene is a five-membered aromatic ring with one sulfur atom . Piperidine is a six-membered ring with one nitrogen atom . The sulfonamide group consists of a sulfur atom doubly bonded to an oxygen atom and singly bonded to two oxygen atoms .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, sulfonamides in general can undergo a variety of reactions. For example, they can be hydrolyzed under acidic or alkaline conditions to yield the parent amine and sulfonic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the sulfonamide group could make the compound more polar and increase its solubility in water .Scientific Research Applications
- Role of the Compound : This compound serves as an organoboron reagent in SM coupling reactions. Its stability, mild reaction conditions, and functional group tolerance make it valuable for creating carbon–carbon bonds .
Suzuki–Miyaura Coupling Reagent
Antioxidant Activity
Mechanism of Action
Target of Action
The compound, 2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide, is a piperidine derivative . Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are often used in the design of drugs targeting various receptors . .
Mode of Action
Piperidine derivatives are known to interact with their targets, often leading to changes in the function of the target
Biochemical Pathways
Piperidine derivatives are known to affect various biochemical pathways depending on their specific targets
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-ethoxy-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S2/c1-2-24-18-5-3-4-6-19(18)26(22,23)20-13-16-7-10-21(11-8-16)14-17-9-12-25-15-17/h3-6,9,12,15-16,20H,2,7-8,10-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTIYQUGOKBMMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NCC2CCN(CC2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide |
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